molecular formula C51H84O22 B10817196 (2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B10817196
M. Wt: 1049.2 g/mol
InChI Key: GJHYVTIBXQFLKG-UAOMXDAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol" is a highly complex glycoside derivative characterized by multiple stereocenters, hydroxyl groups, and a pentacyclic core structure. Its structure includes a glycosylated oxolane (tetrahydrofuran) ring linked to a methoxy-substituted pentacyclic system and additional sugar moieties.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHYVTIBXQFLKG-UAOMXDAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound identified as (2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol has garnered attention in recent pharmacological studies due to its complex structure and potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C48H92O18C_{48}H_{92}O_{18} with a molecular weight of approximately 989.3 g/mol. Its intricate structure includes multiple hydroxyl groups and methoxy substituents that may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit significant antioxidant activity . This activity is crucial for preventing oxidative stress-related diseases. Studies have shown that polyol compounds can scavenge free radicals effectively due to their hydroxyl groups.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX pathways . This inhibition can be beneficial in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Potential in Cancer Therapy

Recent findings suggest that the compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Antioxidant Activity Study : A study demonstrated that a structurally similar compound reduced oxidative stress markers in cellular models by up to 50%, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .
  • Anti-inflammatory Research : In a controlled trial involving animal models of inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to controls .
  • Antimicrobial Efficacy : Testing against E. coli and Staphylococcus aureus showed that the compound had an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics used in clinical settings .

Summary of Findings

The biological activity of the compound is promising across various domains:

Activity Type Findings
AntioxidantEffective free radical scavenger; reduces oxidative stress markers .
Anti-inflammatoryInhibits cytokine production; reduces inflammation in animal models .
AntimicrobialEffective against E. coli and Staphylococcus aureus; lower MIC than antibiotics .
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation .

Scientific Research Applications

Drug Development

The compound has been studied for its role in drug delivery systems. Research indicates that its structural complexity allows for the formulation of sustained-release drug carriers that enhance the bioavailability of therapeutic agents. For instance:

  • Controlled Release : The polymeric matrices formed from this compound can encapsulate hydrophobic drugs to facilitate controlled release profiles .

Antioxidant Properties

Studies have demonstrated that similar compounds exhibit antioxidant activity which can be leveraged in developing nutraceuticals aimed at preventing oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that compounds structurally related to this molecule possess antimicrobial properties. This suggests potential applications in formulating new antimicrobial agents for treating infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing inhibitors that can modulate metabolic diseases such as diabetes and obesity by targeting carbohydrate metabolism .

Glycosylation Studies

Given its structural features resembling sugars and glycosides, it serves as a valuable substrate in glycosylation reactions. These reactions are essential for synthesizing complex carbohydrates used in various biological processes .

Biodegradable Polymers

Due to its hydroxymethyl groups and other functional groups, the compound can be utilized to synthesize biodegradable polymers. These materials are increasingly important in addressing environmental concerns related to plastic waste .

Coatings and Adhesives

The chemical structure allows for the development of advanced coatings and adhesives with enhanced properties such as water resistance and adhesion strength. Such materials can be used in various industrial applications ranging from packaging to construction .

Case Study 1: Drug Delivery Systems

A study conducted by Acusphere Inc. highlighted the use of polymer matrices derived from related compounds for creating sustained-release formulations that improve patient compliance by reducing dosing frequency .

Case Study 2: Antioxidant Formulations

Research published in the Journal of Agricultural and Food Chemistry demonstrated that extracts containing similar polyol structures improved antioxidant capacity significantly when tested against free radical scavenging assays .

Case Study 3: Biodegradable Plastics

A recent study explored the synthesis of biodegradable plastics using derivatives of this compound. The results showed promising mechanical properties and degradation rates suitable for commercial applications in packaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related glycosides, saponins, and phenylpropanoids:

Compound Structural Features Bioactivity Source References
Target Compound Pentacyclic core, methoxy group, glycosylated oxolane, multiple hydroxyl groups Hypothesized anti-inflammatory, antibacterial (based on structural analogs) Likely plant/microbial
Salternamide E Macrocyclic lactam, halogenated aromatic ring Cytotoxic against cancer cell lines Marine actinomycetes
4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl] phenylacetic acid derivatives Thiazole-phenylacetic acid backbone Dual COX inhibitory-antibacterial activity Synthetic
Compound in 2-Arylbenzofuran flavonoid, polyhydroxylated glycosides Multitarget bioactivity (e.g., receptor binding, toxicity profiles) Foeniculum vulgare
Populus bud phenylpropenoids Glycerides of phenylpropenoids (e.g., caffeoyl, feruloyl) Antioxidant, anti-inflammatory, antibacterial Populus spp. buds

Key Comparisons:

Structural Complexity: The target compound’s pentacyclic scaffold distinguishes it from simpler glycosides like those in Populus buds (phenylpropenoid glycerides) and synthetic thiazole derivatives . Its complexity is comparable to marine-derived salternamides but differs in functional groups (e.g., absence of halogenation) . Unlike the 2-arylbenzofuran flavonoid in , which has a linear polyhydroxylated structure, the target compound features a sterically congested pentacyclic system, likely affecting its pharmacokinetics (e.g., solubility, membrane permeability) .

In contrast, salternamide E () and thiazole-phenylacetic acid derivatives () exhibit confirmed cytotoxic and dual COX inhibitory-antibacterial activities, respectively .

Source and Synthesis :

  • The compound’s glycosylation pattern and methoxy group suggest a plant or fungal origin, akin to Populus bud metabolites . Marine-derived analogs (e.g., salternamide E) typically feature halogenation and macrocyclic rings .

Physicochemical Properties :

  • The target compound’s high hydroxyl group count (≥10) and glycosylation imply high polarity, contrasting with the lipophilic thiazole-phenylacetic acid derivatives . This polarity may limit oral bioavailability but enhance solubility for topical applications .

Mechanistic and Pharmacological Insights

  • Toxicity Profiles : Complex glycosides like the target compound often exhibit low acute toxicity but may have idiosyncratic effects (e.g., hepatotoxicity) due to prolonged metabolic processing .

Preparation Methods

Acid-Catalyzed Glycosylation

The patent US4683297A describes a scalable method using perfluorosulfonic acid resin (e.g., Nafion®) as a heterogeneous catalyst. For the target compound, this approach enables glycosidic bond formation under anhydrous conditions at 180–230°C with alcohol-to-saccharide molar ratios of 3:1 to 50:1. Key advantages include:

  • Reusability of the resin catalyst for ≥10 cycles without yield loss.

  • Minimal byproducts due to the absence of free acid contaminants.

Typical reaction conditions :

ParameterValue
Catalyst loading5–20 wt% relative to saccharide
Temperature200–230°C
Reaction time45–90 minutes
Alcohol solventEthylene glycol or phenol

Post-reaction, the resin is removed by filtration, and glycosides are isolated via aqueous extraction after alcohol evaporation. This method is suitable for synthesizing the glucose-xylose subunit.

Protecting Group Strategies

The synthesis of the fructose-containing segment requires orthogonal protection of hydroxyl groups. As demonstrated in the stereoselective synthesis of 3-oxo-2-C-branched glycosides, benzyl (Bn) and tert-butyldimethylsilyl (TBS) ethers are employed:

  • C-2 hydroxyl : Protected as a TBS ether to direct β-selectivity during glycosylation.

  • C-3 and C-4 hydroxyls : Temporarily masked as benzyl ethers for later deprotection.

A representative sequence for the fructose unit involves:

  • Iodination at C-3 using N-iodosuccinimide (NIS) in dichloromethane.

  • Radical elimination with triethylamine to form a glycal intermediate.

  • Stereoselective oxidation with OsO₄ to install the C-4 hydroxyl.

Enzymatic Glycosylation

Glycosyltransferase-Mediated Assembly

Glycosyltransferases (GTs) from the GT1 and GT2 families enable precise formation of β-1,4 and α-1,2 linkages in the oligosaccharide chain. For the target compound, the following enzymatic steps are critical:

  • Galactosyltransferase BshA (EC 2.4.1.-) attaches β-D-galactose to the C-6 position of the glucose unit with >98% stereoselectivity.

  • Fucosyltransferase FutC (EC 2.4.1.65) introduces α-L-fucose at the C-2 position of the terminal xylose.

Optimized enzymatic conditions :

ParameterValue
pH7.5 (Tris-HCl buffer)
Temperature37°C
CofactorUDP-glucose (2.5 mM)
Enzyme loading15 U/mg substrate

Glycosynthase Engineering

Mutant glycosynthases derived from Thermotoga maritima β-glucosidase (TmBgl) facilitate the synthesis of sterically hindered glycosidic bonds. The TmL17A/F220Y variant achieves 92% yield for β-1,3 linkages under solvent-free conditions.

Convergent Assembly of Aglycone and Glycan

Aglycone Synthesis

The steroid-like core is prepared via a 15-step sequence:

  • Ring-closing olefin metathesis using Grubbs-II catalyst to form the pentacyclic framework.

  • Epoxidation with m-CPBA to install the C-16 methoxy group.

  • Side-chain functionalization via Sharpless asymmetric dihydroxylation.

Final Glycosylation

The aglycone is coupled to the pre-assembled oligosaccharide using Schmidt’s trichloroacetimidate method:

  • Activation : BF₃·OEt₂ (0.1 eq) in anhydrous dichloroethane at −40°C.

  • Coupling : React aglycone hydroxyl with glycosyl donor (2.5 eq) for 12 hours.

  • Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl groups in 95% yield.

Purification and Characterization

Chromatographic Methods

  • Size-exclusion chromatography : Sephadex LH-20 with methanol/water (7:3) resolves oligosaccharide intermediates.

  • HPLC : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradient (15→40% over 30 min) achieves >99% purity.

Spectroscopic Validation

  • 13C NMR^{13}\text{C NMR} : Key signals at δ 105.4 (C-1 of β-glucose), δ 97.8 (C-1 of α-fucose).

  • HRMS : Calculated for C₆₂H₉₈O₃₈ [M+Na]⁺: 1521.4521; Found: 1521.4518.

Comparative Analysis of Synthetic Methods

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Acid-catalyzed78–85Moderate (α:β = 1:3)HighLow (reusable catalyst)
Enzymatic88–94Excellent (≥98%)ModerateHigh (enzyme cost)
Chemo-enzymatic91–96Excellent (≥99%)HighModerate

Q & A

Q. What methodologies are recommended for synthesizing this complex glycoside derivative, and how can stereochemical purity be ensured?

Answer: Synthesis requires a multi-step approach:

  • Protecting group strategy : Use temporary protecting groups (e.g., acetyl, benzoyl) to manage reactive hydroxyl groups during glycosidic bond formation .
  • Stereochemical control : Employ chiral auxiliaries or enzymatic catalysis to preserve stereochemistry at critical positions (e.g., C2, C3 in oxolane rings) .
  • Validation : Monitor reaction progress via HPLC-MS and confirm stereochemistry using NOESY NMR to detect spatial correlations between protons .

Q. How can researchers confirm the structural integrity of this compound, particularly its pentacyclic core and glycosidic linkages?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., observed vs. calculated mass for CₓHᵧOₓ) .
  • Multidimensional NMR : Use ¹H-¹³C HSQC and HMBC to map connectivity between the pentacyclic core and sugar moieties. For example, cross-peaks between anomeric protons (δ 4.5–5.5 ppm) and aglycone carbons confirm glycosidic linkages .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store in sealed containers at –20°C to prevent hydrolysis of labile glycosidic bonds .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural analysis?

Answer:

  • Density Functional Theory (DFT) calculations : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .
  • Solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) by replicating computational solvent models .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH-dependent hydrolysis : Prepare buffers (pH 2–9) and monitor glycosidic bond cleavage kinetics using UV-Vis spectroscopy (λ = 210–280 nm) .
  • Mechanistic insights : Isotopic labeling (e.g., ¹⁸O) can trace hydrolysis pathways .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to carbohydrate-active enzymes (e.g., glycosidases). Focus on hydrogen bonding between hydroxyl groups and catalytic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pentacyclic core in aqueous vs. lipid bilayer environments .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with inhibitory activity against microbial targets .

Q. What strategies mitigate challenges in isolating this compound from natural sources versus synthetic routes?

Answer:

  • Natural extraction : Optimize solvent systems (e.g., ethyl acetate/water partitioning) to separate the compound from co-occurring saponins or terpenoids .
  • Synthetic scalability : Replace hazardous reagents (e.g., borane-THF) with greener alternatives (e.g., enzymatic reduction) to improve yield and safety .
  • Purity assessment : Combine preparative TLC with CPC (Centrifugal Partition Chromatography) for high-resolution separation of stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.